molecular formula C10H13NO3 B7523313 N-(furan-2-ylmethyl)oxolane-2-carboxamide

N-(furan-2-ylmethyl)oxolane-2-carboxamide

Cat. No.: B7523313
M. Wt: 195.21 g/mol
InChI Key: MYFULRXYDKCCCR-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)oxolane-2-carboxamide is an organic compound that features a furan ring and an oxolane ring connected via a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(furan-2-ylmethyl)oxolane-2-carboxamide can be synthesized using 2-furoic acid, furfurylamine, and furfuryl alcohol. The reactions are typically carried out in a microwave reactor in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction conditions, including reaction time, solvent, and substrate amounts, are optimized to achieve good yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis offers a scalable and efficient approach for producing this compound in larger quantities .

Chemical Reactions Analysis

Types of Reactions: N-(furan-2-ylmethyl)oxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed.

Major Products Formed:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Furan-2-ylmethylamine derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)oxolane-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)oxolane-2-carboxamide involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The oxolane ring may enhance the compound’s stability and bioavailability, contributing to its overall efficacy .

Comparison with Similar Compounds

  • N-(furan-2-ylmethyl)furan-2-carboxamide
  • Furan-2-ylmethyl furan-2-carboxylate

Comparison: N-(furan-2-ylmethyl)oxolane-2-carboxamide is unique due to the presence of both furan and oxolane rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability and bioavailability, making it a promising candidate for various applications .

Properties

IUPAC Name

N-(furan-2-ylmethyl)oxolane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-10(9-4-2-6-14-9)11-7-8-3-1-5-13-8/h1,3,5,9H,2,4,6-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFULRXYDKCCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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